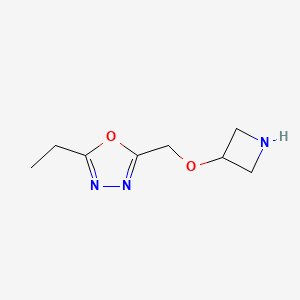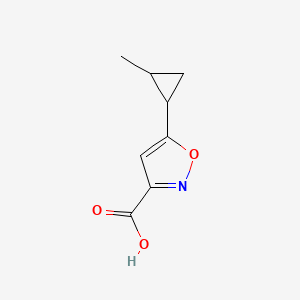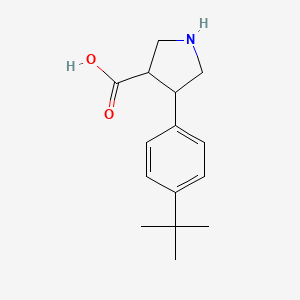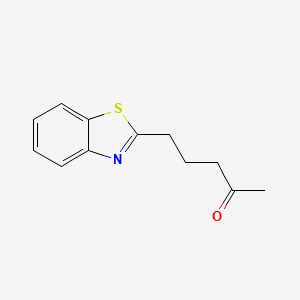
2-Pentanone, 5-(2-benzothiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Benzothiazol-2-yl)pentan-2-one is a compound that features a benzothiazole ring attached to a pentanone chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)pentan-2-one typically involves the condensation of 2-aminobenzenethiol with a suitable ketone under acidic conditions . The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions: 5-(1,3-Benzothiazol-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the benzothiazole ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
科学的研究の応用
5-(1,3-Benzothiazol-2-yl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-tubercular properties and potential use in drug development.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
作用機序
The mechanism of action of 5-(1,3-benzothiazol-2-yl)pentan-2-one involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or proteins, thereby exerting its biological effects . For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
類似化合物との比較
1,3-Benzothiazole: The parent compound, which lacks the pentanone chain.
2-Mercaptobenzothiazole: A derivative used as a rubber accelerator.
Benzoxazole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness: 5-(1,3-Benzothiazol-2-yl)pentan-2-one is unique due to its specific structure, which combines the biological activity of the benzothiazole ring with the reactivity of the pentanone chain. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H13NOS |
|---|---|
分子量 |
219.30 g/mol |
IUPAC名 |
5-(1,3-benzothiazol-2-yl)pentan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-9(14)5-4-8-12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8H2,1H3 |
InChIキー |
MKLRBVCKPWGBMH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


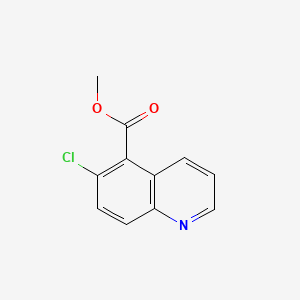


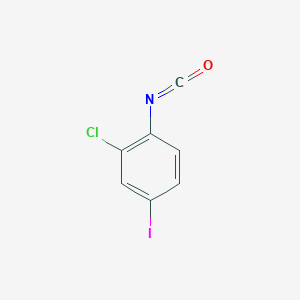
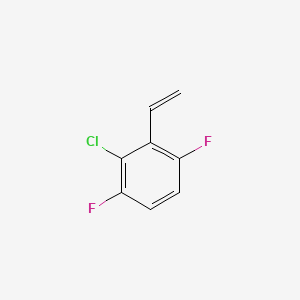
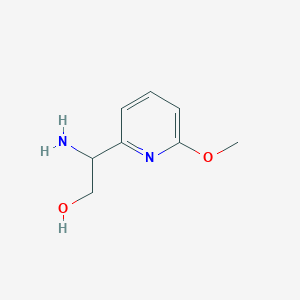
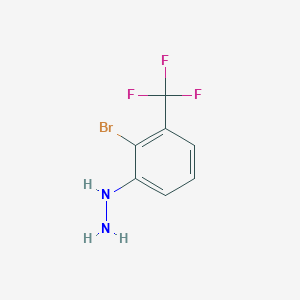


![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
